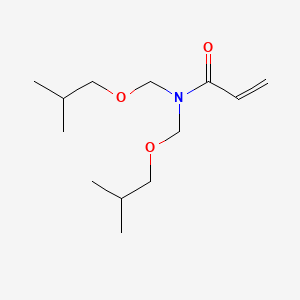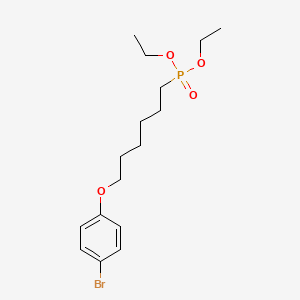
10-Oxo-6-decenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Oxo-6-decenoic acid is a ketocarboxylic acid with the molecular formula C10H16O3 It is an unsaturated fatty acid with a ketone functional group at the 10th carbon and a double bond between the 6th and 7th carbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Oxo-6-decenoic acid can be achieved through several methods. One common approach involves the ozonolysis of oleic acid, followed by reduction and subsequent oxidation steps . Another method includes the use of diethyl-3-oxoglutarate, which is alkylated by 6-bromo-1-hexene and magnesium ethanolate, followed by decarboxylation and oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale ozonolysis and reduction processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
10-Oxo-6-decenoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The double bond allows for halogenation and other substitution reactions.
Common Reagents and Conditions
Oxidation: Osmium tetroxide and sodium periodate are commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is often used for the reduction of the ketone group.
Substitution: Halogenation reactions typically use halogens like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
10-Oxo-6-decenoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has been studied for its role in the growth of mushroom mycelia.
Medicine: Research has shown its potential antibacterial and anti-inflammatory properties.
Industry: It is used in the production of pheromones and other biologically active compounds.
Wirkmechanismus
The mechanism of action of 10-Oxo-6-decenoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation of certain cancer cells by affecting the cell cycle and inducing apoptosis . The compound interacts with cyclin-dependent kinases (CDKs) and other proteins involved in cell division, leading to cell cycle arrest and programmed cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Oxo-2-decenoic acid: Another ketocarboxylic acid with similar structural features but different biological activities.
10-Hydroxy-2-decenoic acid: A hydroxylated derivative with distinct chemical properties and applications.
Uniqueness
10-Oxo-6-decenoic acid is unique due to its specific placement of the ketone group and double bond, which confer distinct reactivity and biological activity
Eigenschaften
CAS-Nummer |
70994-14-8 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
(E)-10-oxodec-6-enoic acid |
InChI |
InChI=1S/C10H16O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1,3,9H,2,4-8H2,(H,12,13)/b3-1+ |
InChI-Schlüssel |
ZCHRTZZNBMFOMU-HNQUOIGGSA-N |
Isomerische SMILES |
C(CCC(=O)O)C/C=C/CCC=O |
Kanonische SMILES |
C(CCC(=O)O)CC=CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















